4-Ethynyl-1,1-difluorocyclohexane vs. Unfunctionalized 1,1-Difluorocyclohexane: Synthetic Handle Differentiation
4-Ethynyl-1,1-difluorocyclohexane incorporates a terminal ethynyl group at the 4-position, enabling its use as a cross-coupling partner in Sonogashira and Suzuki-Miyaura reactions to construct complex polyaryl architectures common in kinase inhibitor scaffolds . In contrast, the unfunctionalized comparator 1,1-difluorocyclohexane (CAS 371-90-4) lacks this reactive handle and therefore cannot participate directly in such C–C bond-forming reactions without prior functionalization [1].
| Evidence Dimension | Presence of reactive terminal alkyne group for cross-coupling |
|---|---|
| Target Compound Data | Ethynyl group present at C4; enables Sonogashira/Suzuki-Miyaura coupling |
| Comparator Or Baseline | 1,1-Difluorocyclohexane (CAS 371-90-4) – no ethynyl group |
| Quantified Difference | Qualitative difference: target compound functions as direct coupling partner; comparator requires additional synthetic steps |
| Conditions | Structural comparison; synthetic utility in palladium-catalyzed cross-coupling |
Why This Matters
Procurement of 4-ethynyl-1,1-difluorocyclohexane eliminates the need for separate alkyne introduction steps, streamlining synthesis of fluorinated biaryl and polyaryl pharmacophores.
- [1] PubChem. 1,1-Difluorocyclohexane. Compound Summary. CID 137821. View Source
